5-Bromo-2-fluorophenylboronic acid
CAS No.: 112204-57-6
Cat. No.: VC21128091
Molecular Formula: C6H5BBrFO2
Molecular Weight: 218.82 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 112204-57-6 |
---|---|
Molecular Formula | C6H5BBrFO2 |
Molecular Weight | 218.82 g/mol |
IUPAC Name | (5-bromo-2-fluorophenyl)boronic acid |
Standard InChI | InChI=1S/C6H5BBrFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H |
Standard InChI Key | IGBDPRKNAFOOGY-UHFFFAOYSA-N |
SMILES | B(C1=C(C=CC(=C1)Br)F)(O)O |
Canonical SMILES | B(C1=C(C=CC(=C1)Br)F)(O)O |
Introduction
Chemical Structure and Properties
5-Bromo-2-fluorophenylboronic acid is an organoboron compound with the molecular formula C6H5BBrFO2. It features a phenyl ring with bromine at position 5 and fluorine at position 2, with a boronic acid group (-B(OH)2) attached to the ring. This specific arrangement of substituents contributes to its distinctive reactivity profile and versatility in synthetic applications.
Basic Chemical Information
The compound possesses several key identifiers and properties that are important for its characterization and use in research:
Property | Value |
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CAS Number | 112204-57-6 |
IUPAC Name | (5-bromo-2-fluorophenyl)boronic acid |
Molecular Formula | C6H5BBrFO2 |
Molecular Weight | Approximately 219 g/mol |
InChI | InChI=1S/C6H5BBrFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H |
InChI Key | IGBDPRKNAFOOGY-UHFFFAOYSA-N |
Structural Characteristics
The molecular structure of 5-Bromo-2-fluorophenylboronic acid features electron-withdrawing halogen substituents (bromine and fluorine) that significantly influence the electronic distribution within the molecule. This electronic configuration affects its reactivity in various chemical transformations, particularly in coupling reactions. The boronic acid functional group is especially important for its ability to participate in transmetalation processes during metal-catalyzed reactions.
Synthesis and Preparation Methods
The preparation of 5-Bromo-2-fluorophenylboronic acid typically involves specific synthetic routes that ensure high yield and purity of the final compound.
Laboratory Synthesis
The most common synthetic approach for preparing 5-Bromo-2-fluorophenylboronic acid involves the borylation of 5-Bromo-2-fluorobenzene. This reaction pathway typically follows these steps:
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Borylation of 5-Bromo-2-fluorobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source
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Catalysis with palladium compounds (commonly Pd(dppf)Cl2)
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Addition of a base such as potassium acetate
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Reaction in an appropriate solvent (typically dimethyl sulfoxide)
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Maintaining reaction temperatures between 80-100°C
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Hydrolysis of the resulting pinacol ester to obtain the pure boronic acid
Industrial Production
On an industrial scale, the production of 5-Bromo-2-fluorophenylboronic acid follows similar synthetic pathways but incorporates optimizations for larger volume manufacturing. These industrial processes typically include:
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Continuous flow reactors for consistent production
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Automated systems to ensure quality control
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Optimized reaction conditions to maximize yield while minimizing waste
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Scaled-up purification processes to ensure high product purity
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Environmental considerations for sustainable manufacturing
Reaction Mechanisms and Chemical Transformations
The reactivity of 5-Bromo-2-fluorophenylboronic acid stems from its unique structural features and the presence of the boronic acid group.
Suzuki-Miyaura Cross-Coupling Reactions
The most significant application of 5-Bromo-2-fluorophenylboronic acid is in Suzuki-Miyaura cross-coupling reactions, which are palladium-catalyzed processes that form carbon-carbon bonds between organoboron compounds and organohalides. This reaction follows a catalytic cycle comprising:
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Oxidative addition: The aryl or vinyl halide adds to the palladium catalyst
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Transmetalation: The boronic acid transfers its organic group to the palladium complex
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Reductive elimination: The coupled product is released, and the catalyst is regenerated
The typical reagents and conditions for these reactions include:
Component | Common Examples |
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Catalysts | Pd(PPh3)4, Pd(dppf)Cl2 |
Bases | Potassium carbonate, sodium hydroxide |
Solvents | Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) |
Temperature | 60-100°C |
Reaction Time | 4-24 hours |
Other Chemical Transformations
Beyond cross-coupling reactions, 5-Bromo-2-fluorophenylboronic acid can participate in several other important chemical transformations:
Oxidation Reactions
The boronic acid functional group can undergo oxidation to form phenols when treated with appropriate oxidizing agents such as hydrogen peroxide or sodium perborate. This transformation provides access to functionalized phenols that serve as valuable intermediates in various synthetic pathways.
Reduction Reactions
Under specific conditions, the bromine and fluorine substituents on the phenyl ring can be reduced to form corresponding hydrogenated derivatives. These reduction reactions further expand the utility of 5-Bromo-2-fluorophenylboronic acid as a versatile building block in organic synthesis.
Applications in Research and Industry
The versatility of 5-Bromo-2-fluorophenylboronic acid makes it valuable across multiple scientific and industrial domains.
Pharmaceutical Research and Development
In the pharmaceutical industry, 5-Bromo-2-fluorophenylboronic acid serves as an important building block for developing new therapeutic agents. Its applications include:
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Synthesis of pharmaceutical intermediates
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Development of potential drug candidates with specific structural features
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Creation of biologically active molecules with anti-cancer, anti-inflammatory, or antimicrobial properties
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Introduction of fluorine atoms into drug molecules, which can improve metabolic stability and binding properties
Materials Science Applications
In materials science, 5-Bromo-2-fluorophenylboronic acid contributes to the development of advanced materials with specialized properties:
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Synthesis of functional polymers
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Development of electronic materials
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Creation of specialty chemicals with unique properties
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Manufacturing of high-performance materials for technological applications
Academic Research
In academic settings, this compound is extensively studied for:
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Developing new synthetic methodologies
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Exploring structure-activity relationships in medicinal chemistry
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Investigating novel catalytic systems for cross-coupling reactions
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Studying the influence of halogen substituents on reaction outcomes and material properties
Recent Research Developments
Recent studies have expanded the applications of 5-Bromo-2-fluorophenylboronic acid in various research domains. The compound appears in patent literature related to the development of novel organic compounds with potential pharmaceutical applications . These developments highlight the continuing importance of this compound in contemporary research.
Patent Applications
The compound has been referenced in recent patent documents, suggesting its utility in developing new pharmaceutical agents . These patents often detail specific synthetic routes and applications that demonstrate the compound's versatility as a key intermediate in the preparation of biologically active molecules.
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